molecular formula C7H9FN2 B2635144 2-(5-Fluoropyridin-3-YL)ethanamine CAS No. 1000537-08-5

2-(5-Fluoropyridin-3-YL)ethanamine

Cat. No.: B2635144
CAS No.: 1000537-08-5
M. Wt: 140.161
InChI Key: KYEMPLCYHAFSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-3-YL)ethanamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoropyridin-3-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoropyridin-3-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEMPLCYHAFSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)ethanamine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-(5-Fluoropyridin-3-YL)ethanamine is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, robust synthetic protocols, applications in medicinal chemistry, and essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this versatile chemical building block.

The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds, prized for its aromaticity, hydrogen bonding capabilities, and ability to engage in various intermolecular interactions.[1] The introduction of fluorine, a small but highly electronegative atom, into this scaffold is a cornerstone of modern medicinal chemistry.[2]

Judicious fluorination can profoundly and beneficially alter a molecule's properties by:

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, influencing drug-receptor interactions and solubility at physiological pH.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the molecule's half-life.[3]

  • Improving Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity and potency.[2]

  • Altering Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[3]

2-(5-Fluoropyridin-3-YL)ethanamine embodies these advantages, offering a synthetically accessible scaffold that combines the beneficial properties of the fluoropyridine core with a reactive primary amine sidechain, making it an invaluable intermediate for library synthesis and lead optimization.

Molecular Structure and Physicochemical Properties

Chemical Structure

2-(5-Fluoropyridin-3-YL)ethanamine consists of a pyridine ring fluorinated at the 5-position and substituted at the 3-position with an ethylamine side chain.

Caption: Chemical Structure of 2-(5-Fluoropyridin-3-YL)ethanamine.

Physicochemical Data

The key properties of 2-(5-Fluoropyridin-3-YL)ethanamine are summarized below. Data for related compounds are included for comparative purposes.

PropertyValueSource
IUPAC Name 2-(5-fluoropyridin-3-yl)ethanamineSynblock
CAS Number 1000537-08-5Synblock
Molecular Formula C₇H₉FN₂Synblock
Molecular Weight 140.16 g/mol Synblock
Predicted pKa (Basic) ~7.3EPA CompTox (similar structures)[4]
Predicted LogP ~0.7EPA CompTox (similar structures)[4]
Physical Form Not specified; likely a liquid or low-melting solid-
Purity Typically >98% (commercial)Synblock
Spectroscopic Profile
  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the pyridine ring, showing characteristic couplings to each other and to the fluorine atom. The two methylene groups of the ethylamine side chain would appear as triplets in the aliphatic region. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the fluorine (C5) showing a large one-bond C-F coupling constant. The two aliphatic carbons will be visible in the upfield region.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift characteristic of a fluorine atom attached to an aromatic pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 140.16. Common fragmentation patterns would involve the loss of the amine group or cleavage of the ethyl side chain.

Synthesis and Manufacturing

The synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine is not commonly detailed in literature, but a robust and logical pathway can be constructed from well-established organometallic and reduction methodologies. The strategy hinges on building the C₂-amine side chain onto a pre-functionalized 3,5-substituted pyridine core.

Rationale for Synthetic Strategy

A common and effective approach involves a two-step sequence:

  • Carbon-Carbon Bond Formation: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, is ideal for installing a two-carbon unit at the 3-position of the pyridine ring. This method is highly reliable and tolerant of the fluorine substituent.

  • Functional Group Transformation: The alkyne or nitrile functionality introduced in the first step is then reduced to the desired primary amine. This is typically achieved through catalytic hydrogenation, which is a clean and high-yielding method.

Protocol: A Plausible Two-Step Synthesis

This protocol describes a self-validating system starting from the commercially available 3-bromo-5-fluoropyridine. Each step yields a stable, characterizable intermediate, allowing for verification before proceeding.

Step 1: Sonogashira Coupling to form 3-ethynyl-5-fluoropyridine

  • Objective: To install a two-carbon alkyne unit at the 3-position.

  • Materials: 3-bromo-5-fluoropyridine, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF).

  • Methodology:

    • To a dry, nitrogen-purged flask, add 3-bromo-5-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and TEA.

    • Slowly add ethynyltrimethylsilane (1.2 eq) to the stirring mixture.

    • Heat the reaction to 60°C and monitor by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.

    • The crude TMS-protected alkyne is then deprotected using a mild base like potassium carbonate in methanol to yield 3-ethynyl-5-fluoropyridine. Purify by column chromatography.

Step 2: Reduction to 2-(5-Fluoropyridin-3-YL)ethanamine

  • Objective: To fully reduce the alkyne to the corresponding saturated primary amine.

  • Materials: 3-ethynyl-5-fluoropyridine, Palladium on carbon (10% Pd/C), ethanol, hydrochloric acid (HCl).

  • Methodology:

    • Dissolve the 3-ethynyl-5-fluoropyridine intermediate (1.0 eq) in ethanol containing a stoichiometric amount of HCl. The acid protonates the pyridine nitrogen, preventing catalyst poisoning.

    • Add 10% Pd/C catalyst (approx. 5 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the alkyne and appearance of the product.

    • Upon completion, carefully filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate. The product is obtained as the hydrochloride salt. It can be converted to the free base by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Bromo-5-fluoropyridine Reagent1 Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, TEA Intermediate 3-((Trimethylsilyl)ethynyl) -5-fluoropyridine Start->Intermediate Reagent1->Intermediate Sonogashira Coupling Deprotection K₂CO₃, MeOH Intermediate2 3-Ethynyl-5-fluoropyridine Intermediate->Intermediate2 Deprotection->Intermediate2 Deprotection Reagent2 H₂, 10% Pd/C EtOH, HCl Product 2-(5-Fluoropyridin-3-YL)ethanamine (as HCl salt) Intermediate2->Product Reagent2->Product Catalytic Hydrogenation

Caption: A plausible synthetic pathway to the target compound.

Applications in Drug Discovery and Development

2-(5-Fluoropyridin-3-YL)ethanamine is a versatile building block, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications. Its value lies in the combination of three key structural features.

Role as a Pharmacophore and Building Block
  • Pyridine Core: Acts as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor (the nitrogen atom), which can be crucial for target engagement and improving solubility.[1]

  • Fluorine Substituent: As discussed, this atom is used to fine-tune electronic properties, block metabolic degradation, and enhance binding interactions.[7]

  • Ethylamine Side Chain: This provides a nucleophilic primary amine, which is a common handle for derivatization. It can be acylated, alkylated, or used in reductive amination to build a wide array of more complex structures. The amine itself, being basic, can form a salt bridge with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Potential Therapeutic Areas

Derivatives of fluorinated pyridines are being investigated across numerous therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors.

  • Central Nervous System (CNS) Disorders: The pyridine motif is common in CNS-active drugs.

  • Infectious Diseases: As seen with the peptide deformylase inhibitor LBM415, which utilizes a related 2-amino-5-fluoropyridine precursor.[8]

  • Agrochemicals: Fluorinated heterocycles are also prominent in the development of modern pesticides and herbicides.[9]

Structure-Activity Relationship (SAR) Logic

The utility of this molecule in drug design can be visualized as a logical relationship between its structural components and their desired effects.

SAR_Logic cluster_features Structural Features cluster_properties Medicinal Chemistry Impact Molecule 2-(5-Fluoropyridin-3-YL)ethanamine Pyridine Pyridine Ring (N atom) Fluorine 5-Fluoro Group Amine Ethylamine Side Chain Solubility Solubility / pKa Pyridine->Solubility H-bond acceptor Binding Target Binding / Potency Pyridine->Binding Aromatic interactions Metabolism Metabolic Stability Fluorine->Metabolism Blocks oxidation Fluorine->Binding Modulates electronics Amine->Solubility Forms salts Amine->Binding Salt bridge formation Derivatization Synthetic Handle Amine->Derivatization Nucleophilic handle

Caption: The relationship between structure and function in drug design.

Safety, Handling, and Storage

While specific toxicological data for 2-(5-Fluoropyridin-3-YL)ethanamine is limited, data from structurally related fluorinated amino pyridines should be used to guide handling procedures.

Hazard CategoryGuidance
Hazard Identification Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
Handling & PPE Use only in a well-ventilated area (fume hood). Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation.
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

2-(5-Fluoropyridin-3-YL)ethanamine is a high-value chemical intermediate that provides medicinal chemists with a powerful tool for drug discovery. Its unique combination of a fluorinated pyridine core and a reactive ethylamine side chain allows for the strategic modulation of key drug properties, including metabolic stability, target affinity, and solubility. The synthetic pathways to this molecule are robust and rely on well-understood, scalable chemical reactions. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics and agrochemicals.

References

  • Mol-Instincts. (n.d.). 2-(5-fluoropyridin-3-yl)ethan-1-ol. Retrieved February 15, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoropyridin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. PubChem. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024). Pyridines. Retrieved February 15, 2026, from [Link]

  • Duffy, F. J., & Wilson, D. M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5433. [Link]

  • Lead Sciences. (n.d.). 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine. Retrieved February 15, 2026, from [Link]

  • Israr, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(7), 987. [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 15, 2026, from [Link]

  • Chemical Register. (n.d.). 1-(5-Fluoropyridin-3-yl)ethanamine (CAS No. 910402-42-5) Suppliers. Retrieved February 15, 2026, from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Houck, J. D., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(1), 136. [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones.... Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols.... Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

Sources

Whitepaper: The Ascendant Role of 5-Fluoropyridine Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Chemical Scaffolds Division

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among these, 5-fluoropyridine derivatives have emerged as a privileged structural motif, demonstrating significant potential across a spectrum of therapeutic areas including oncology, infectious diseases, and neurology.[1] The unique physicochemical properties conferred by the 5-fluoro substituent—namely, modulation of basicity (pKa), increased metabolic stability, and enhanced binding interactions—make this class of compounds particularly attractive for drug design.[3] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of 5-fluoropyridine derivatives, offering field-proven insights and detailed methodologies for professionals engaged in drug discovery and development.

The Strategic Advantage of the 5-Fluoro Substituent

The pyridine ring is a ubiquitous nitrogen-containing heterocycle found in numerous FDA-approved drugs.[4][5] The introduction of a fluorine atom, particularly at the 5-position, is not an arbitrary modification but a deliberate design choice rooted in fundamental principles of physical organic chemistry.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage. Placing fluorine at the 5-position effectively blocks a site that is otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life and bioavailability.[1][2]

  • Modulation of Basicity: The high electronegativity of fluorine exerts a strong electron-withdrawing effect on the pyridine ring. This reduces the basicity (pKa) of the ring nitrogen. This modulation is critical for optimizing a drug's solubility, membrane permeability, and off-target activity, such as hERG channel binding.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions.[1] This can lead to a significant increase in binding affinity and selectivity for the biological target.[3] For instance, the fluorine in Vericiguat, a guanylate cyclase stimulator, enhances metabolic stability.[3]

Synthetic Pathways to Key 5-Fluoropyridine Intermediates

The accessibility of key building blocks is paramount for their widespread use in drug discovery programs. 2-Amino-5-fluoropyridine is a crucial intermediate for the synthesis of numerous bioactive compounds.[6][7][8] A common and scalable synthetic route begins with the readily available 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol synthesizes insights from established multi-step procedures.[6][9] The causality behind this pathway is the need to control regioselectivity during nitration and safely introduce the fluorine atom.

  • Acetylation (Protection):

    • Rationale: The amino group of 2-aminopyridine is a strong activating group, but it is also susceptible to oxidation under nitrating conditions. Acetylation protects the amino group and moderates its directing effect.

    • Procedure: To 2-aminopyridine (1.0 eq), add acetic anhydride (2.2 eq). Heat the reaction mixture to approximately 45°C for 2.5 hours. Monitor completion by TLC. Upon completion, cool the mixture and precipitate the product, 2-acetamidopyridine, by adding water. Filter and dry the solid.[9]

  • Nitration:

    • Rationale: The acetamido group directs electrophilic substitution to the 5-position. Using a mixture of fuming nitric acid and concentrated sulfuric acid provides the necessary nitronium ion (NO₂⁺) for the reaction.

    • Procedure: Dissolve 2-acetamidopyridine (1.0 eq) in concentrated sulfuric acid at 0°C. Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to warm to 60°C for 2 hours.[9] Pour the reaction mixture onto ice to precipitate 2-acetamido-5-nitropyridine. Filter and wash with cold water.

  • Reduction of the Nitro Group:

    • Rationale: The nitro group is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate is an effective method.

    • Procedure: Suspend 2-acetamido-5-nitropyridine (1.0 eq) in ethanol. Add a catalytic amount of 10% Pd/C, followed by the slow addition of hydrazine hydrate (2.0 eq) at reflux (80°C). Monitor the reaction by TLC for 3.5 hours.[9] Filter the hot solution through Celite to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.

  • Diazotization and Schiemann Reaction (Fluorination):

    • Rationale: This is the key fluorination step. The primary amine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (from fluoroboric acid) to install the fluorine atom. This is known as the Balz-Schiemann reaction.

    • Procedure: Suspend 2-acetamido-5-aminopyridine in 40% fluoroboric acid at -10°C. Add a solution of sodium nitrite (1.05 eq) dropwise, maintaining the low temperature.[10] The resulting diazonium tetrafluoroborate salt precipitates. Isolate the salt by filtration, wash with cold ether, and dry. Thermally decompose the salt in an inert, high-boiling solvent like toluene at 110°C until nitrogen evolution ceases.[9][10]

  • Hydrolysis (Deprotection):

    • Rationale: The final step is the removal of the acetyl protecting group to yield the target 2-amino-5-fluoropyridine.

    • Procedure: Treat the product from the previous step with an aqueous solution of sodium hydroxide (20%) and heat at 80°C for 2 hours.[9] After cooling, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-fluoropyridine.

Visualization: Synthesis Workflow

G A 2-Aminopyridine B Acetylation (Acetic Anhydride) A->B C 2-Acetamidopyridine B->C D Nitration (H₂SO₄/HNO₃) C->D E 2-Acetamido-5-nitropyridine D->E F Reduction (Hydrazine, Pd/C) E->F G 2-Acetamido-5-aminopyridine F->G H Schiemann Reaction (1. NaNO₂, HBF₄ 2. Heat) G->H I 2-Acetamido-5-fluoropyridine H->I J Hydrolysis (NaOH) I->J K 2-Amino-5-fluoropyridine J->K

Caption: Key steps in the synthesis of 2-amino-5-fluoropyridine.

Therapeutic Applications and Mechanisms of Action

5-Fluoropyridine derivatives have demonstrated significant promise in several key therapeutic areas.

Oncology

While the fluoropyrimidine 5-Fluorouracil (5-FU) is a widely used chemotherapeutic, the 5-fluoropyridine moiety is present in targeted therapies.[11] The mechanistic principles of 5-FU, however, provide a valuable framework for understanding how fluorinated heterocycles can disrupt cancer cell proliferation.

  • Mechanism of Action Analogy: 5-FU Pathway: 5-FU is a prodrug that is converted intracellularly into several active metabolites.[11]

    • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[11] This blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication, leading to a "thymineless death" of rapidly dividing cancer cells.[12][13]

    • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[12][13] Incorporation of FUTP into RNA disrupts RNA processing and function, a mechanism that has recently been shown to be a primary driver of 5-FU's cytotoxicity in certain cancers.[14][15]

G cluster_cell Cancer Cell FU 5-FU FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition Apoptosis Apoptosis RNA->Apoptosis RNA Damage dTMP dTMP TS->dTMP TS->Apoptosis DNA Damage dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: Key cytotoxic mechanisms of 5-Fluorouracil (5-FU).

  • Example in Targeted Therapy: Pexidartinib: Pexidartinib (Turalio) is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor.[3] Its structure features a 5-fluoropyridine ring. It acts as a colony-stimulating factor 1 receptor (CSF1R) inhibitor. The 5-fluoropyridine moiety is crucial for its binding affinity and overall pharmacokinetic profile.

Antibacterial Agents

The emergence of drug-resistant bacteria necessitates the development of novel antibiotics. 5-Fluoropyridine derivatives have been successfully developed as potent antibacterial agents, particularly against Gram-positive pathogens.

  • Mechanism of Action: Inhibition of Protein Synthesis: A notable class of these compounds are 3-(5-fluoropyridine-3-yl)-2-oxazolidinones.[16] Oxazolidinones are a synthetic class of antibiotics that inhibit the initiation of bacterial protein synthesis.[16] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA, which is a unique mechanism that avoids cross-resistance with other antibiotic classes.[16]

  • Structure-Activity Relationship Insights: A study designing novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives found that modifications to a piperazine ring attached to the core structure significantly impacted antibacterial activity.[16]

Data Presentation: Antibacterial Activity of 5-Fluoropyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of synthesized derivatives against drug-sensitive and drug-resistant Gram-positive strains.[16]

CompoundR1 GroupS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA, ATCC 43300) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
Linezolid (Reference)222
5 Cl121
6a H8168
6e 4-F484
7j 2,4-di-Cl-pyrimidine0.25 0.5 0.25

Data synthesized from[16]. Compound 7j demonstrated an 8-fold stronger inhibitory effect than the commercial antibiotic Linezolid against sensitive S. aureus.[16]

Central Nervous System (CNS) Disorders

The ability to cross the blood-brain barrier (BBB) is a major challenge in developing drugs for CNS disorders. The physicochemical properties imparted by fluorine can enhance BBB permeability.[17]

  • Example in CNS: Lemborexant: Lemborexant (Dayvigo) is an orexin receptor antagonist used for the treatment of insomnia.[3] Its synthesis utilizes 2-amino-5-fluoropyridine as a key building block.[3] The lipophilicity and metabolic stability conferred by the fluorinated pyridine core are advantageous for achieving the necessary CNS exposure.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 5-fluoropyridine derivatives is heavily influenced by the fluorine substituent.

  • Metabolism: As previously noted, the C-F bond is highly stable, preventing metabolic oxidation at that position. However, metabolism can occur elsewhere on the molecule. For derivatives that can be metabolized to a 5-FU-like structure, the rate-limiting enzyme in catabolism is dihydropyrimidine dehydrogenase (DPD).[11][18] Genetic variations in the DPD gene can lead to severe toxicity in some patients receiving fluoropyrimidine drugs.[19]

  • Toxicity: The toxicity profile is highly dependent on the specific derivative. For compounds designed as antibacterial or CNS agents, the goal is high selectivity for the microbial or CNS target with minimal off-target effects. For anticancer agents, a degree of cytotoxicity is intended, but dose-limiting toxicities such as stomatitis, diarrhea, and neutropenia must be managed.[19] Pharmacokinetic monitoring can help identify patients at risk for severe toxicity.[19][20]

Experimental Workflow: In Vitro Evaluation

A self-validating workflow is critical for assessing the therapeutic potential and initial safety of new derivatives.

G cluster_workflow In Vitro Evaluation Workflow A Synthesis & Purification of 5-Fluoropyridine Derivatives B Primary Screening: Antibacterial MIC Assay (e.g., Broth Microdilution) A->B C Hit Identification (Compounds with Potent Activity) B->C G Lead Candidate Selection B->G Inactive D Secondary Screening: Resistant Strain Panel C->D E Cytotoxicity Assay (e.g., MTT on Human Cell Lines) C->E F Mechanism of Action Studies (e.g., Molecular Docking) C->F D->G E->G Selectivity Index F->G Target Validation

Caption: Workflow for antibacterial screening and lead identification.

Conclusion and Future Directions

5-Fluoropyridine derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their enhanced metabolic stability, modulated basicity, and potential for strong target engagement have led to their successful incorporation into approved drugs for oncology, infectious diseases, and CNS disorders. Future research should focus on exploring novel substitutions on the 5-fluoropyridine ring to further refine selectivity and potency. Additionally, leveraging these derivatives as warheads for targeted protein degraders (PROTACs) or as components in antibody-drug conjugates (ADCs) could open new frontiers in precision medicine. The continued application of rational drug design principles to this privileged scaffold promises a rich pipeline of innovative therapeutics.

References

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtBs4R7_o6sUuT1_h_IfiJ46zd6a612QSokNCFCtfhTLcAAkRg8Gem4l4is0KugauD8g2FSi4O8qUMzdYbf9QYcmHS8XDvqXgijENUS3zHH78zclWW4wM79TSd73g4rA54G3D5cTj417ODRAP1]
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC - NIH. (2023, May 23). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl4AKPl8MAQWvK7wMNMHlOEepWxexQqSzjGY6sI-1hWQ59LvtOHEeCpifOfoK2SGxoQ0I1bpNRshdencV2hwHckSXVaFxHEK9O10YgMwqK5mUmhpXxhLXuWPgf3dLEvgoWn4HdiMRHWz3eQcZA]
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs9YnHIRjJ3LxbuIbWwmwKW4mopXndow_-veta3uRvq8zOwq2INHkL6kjdHcRdVRPgnAixK92DqnOf_xmkzE8KueFaqJ-5DjzoFrhStpI1718Vg3gySEJ1zm1JkeHom2ztfXX9H9wb5rcseHEXrKjRXUStS3vqBqrDBwQlWBjEO5WtGIvQmQ8YlQEkCi6qrkC7GJKZcbNM8unxEAblnrEUUEeKHWaxD9fmFm465W6SM_v0xGO_d6Q7yZpCdanB4DiG_JmhTNAcm9_ue2I8j0fVjVidvNdBiUm63ev0RIM=]
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). CALIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg5TokTMYidLa4INKkUXFvUC-b6RuPzvnJKY5Tv8oNKcsEqJYWZzov-IpKQCLrKlQ8WPEirdNmmjsS1BlIn04dzyygjHhyNb1Aua4qn98zStgxItIdpYnW3ViNq-Ub4OLtY25FDbveA_46m2FgFxwvtsU=]
  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025, March 5). Angene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhclkxU3O3PozrdYIUgCxcJdqSVc0FDKHc_KCLIUMCfVRpMa3WQsaBQqE6V7TEAUATh7kXmno7qGLVXSrZvPO53hwo-2l_Gkzq_yOQI8AKgRcQjKjy4H_Nv8kvVjPrRHzpnyQ3lVpx1M-CYDI0weif8BIe_7h8AqixuvJ1twOVEYtTMqkyLkmEMgdBZGEQDWCit8oq__Ykz6pKtw==]
  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEESEd7A6lOAU988btfsj5XakQXCYwPEZZ-BXvMl_IY_079V9A5wpi6oYnPD74PzGMiiFf3PSMFSXzqT-mxjDvJzfv8XVbLiDwBMLnHYiz-LxMYG9lut41n0jalC-mqlsS0yvlkxn1zcKinyoO5HJyt2RuY3efI9RYoWXe5rIPLoN_rbztmyvw_3qkPLONJmc4628s=]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjcSwnV7igjND5jZTdQFFKsbwkrgD0OvXv6YcQ9Gz-uglssoBpkn1jG6DnYPbXTraAzdUUGFQZ_VwkwVZM9veYaTRZjrfrpHBFOTVXOVCi561PRAkKEeJZg9wmFLHWgeLgAd2HzYfEZO7DBmZM]
  • How to Synthesize 2-Cyano-5-fluoropyridine? - FAQ - Guidechem. (2022, October 22). Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3MxdClV_2cq1fpBh_4cilKkzwG8xVommfNYZ8Z4pYQoUwTltMbGs7dmZMkEWa_LTBUL4if8oRtluBAAUz4hMZ8RQZ0luIxjdIFKY5dQfn8wDwOOAJeBmUfLHLeelxfI6MVhkHxqin_jfAvZUbL4ULkV4WHeSh41kbaM54jUkHEAqeaBMgSlFcGw=]
  • 2-Amino-5-fluoropyridine - MySkinRecipes. (n.d.). MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCSVZ55lrUDFQ3XU4dj5h1wKnvRTjaRy-hMwmCIoXWXDw0eb6VSTvrmUB3wK-CqRkf-MbOMLwmI97U9zjIKDM3Lwa1Vn7wZUubidsxnnAsoGb4CJTpXxJzNnuic36pN_uzLzYPaI0w_Ex_BnFSWm7g8pJ2qDlmDVh60IWiScF6D5lCvs5LgoeQWZ5Zr22ySaJdawDAh2rk2ZX]
  • What is the mechanism of 5-Fluorodeoxyuridine? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1i_3CI4gS7qe4lyYRb1zAk8dQfNtk72YLE1TIvOA-VspJLYPkvbg-uFf0oTJ4SHLAPevMFTQXSaerS0_p6UXD_qlR6keG1TsYmZmu2Kd3aV6ZEKryfVNQRAtb-MR99m1szRi-tafSivyxemsa-0QElLRlSKSTndXalCUt7y7s7lFLkIsT_wJkJXh0w==]
  • 5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. (2024, December 17). Drug Discovery News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFETnybvUyiH66VJfjCKbuqzEVaiI3SXPzPukSYDyKvVCCQ6_i7-vHqestRXU6Zp_8yOZR2TXLjvcn5Zj0hFOngWe-hnKJLLttoYAvlZngsvEFWhGsnlSiYKo9HRmL6BXHFQiWcAAfa_yy0lfOHDij9Pk_PFkgpFNipuF0AMHCM03Kb7fcBlU3jwRSkrDsgmcKv]
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH61ZdmRWvumVPnact9ogPxt3iRldne-wtRsB6n5BI1GaxmnyjMN8TjMuy1cbEn3nH86qUgoerqgxi2SsOxJY6j7zWTNxFcQPceSGkL_0gMVm9dbx93tMyyRQrHzRucCBEHFIu7L1BF1XyMsm2fru2NDkU8FS3AI5caYdMAlHXk8J1Kp_-RtwIH4YfpVDoPaG_w2WTKXqbP_6iIq2TDB4fwFI_0U6nCRTriqFcYWQERiVnnl9KsXVdQeP2t6hKtfJkLk9yrGvR80gd_ODR3DE2R3qQytV4A0rTY-M7PA4P5-DQXBxNPXcTXZe0=]
  • Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). MIT News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2vH6IayrtlQgubVS8lUfcAlEBJ5AJ2waPgywzCRpz4LoSs9isQN-UXCcBWRbBOcw_bAZ-d4h0d33ZOUhiDFKTG5Ni8ncBAhOHaBwJX73z77XDGFHdS-y19vj-vFraOfXjMCTyGiVN6FtjjdeY_ztaRYFqjDRNljn7ipVM3mibqqsHsgZtI-rXAJw]
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYwI_rwkLlgev_3Tj0veqq_-fl8maeSokff8sN3vMWjqNWzBlTQBl1X5iP6SZgB6EQGsFcPcmGwOBitRzPV0ERSjdllVaNgyGMt-7GoDf04ciJT-41llBvNAORwR9i6XJruzoD-Z0ll4DtWvSfBVXp1QZzlF_xztq1KCTgnE0=]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXDkIJbkMFBURDL9bMfH7LWjRpwdhbKalkqoAC-TL_O7jdKbb2IjROOiQugWktTiN2wFqN49DJy6G4gB3jlDSgoV0LLqUXieFGWJENt0amMc5qBDHbm2WXRWiC8dG98gs0ayNng_Y6XczEjrWDAr3lXRXnE4D23KciLtF]
  • Pharmacokinetics, a main actor in a many-sided approach to severe 5-FU toxicity prediction. (2008). Annals of Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanac3xI6X2gMOIAMxvP3NwWG7Xd_EQJey6M9qsKUHAY217q4qr8Go3D3AoG1_WWPyMgcGbUzdQ593EjUNrJ8lD70rqCxu7uVfRHGoiO02FUzYM-jcmRjxvZrZwxxKqfJABiw3RMXwYYzsR84=]
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtmnicfISnxkGF7RV2yKYzqnfMEXhbWpHBFKGS3Tl5Q0k5QmmIrkeMFbxPazHDs901a-tNcHAbxhfbOvsxt5m88rTeKCYjE0ozgjMQdizfBleDzcy7SWB_tHzFd1RZ6iKsfB6LhA==]
  • Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). (2005, August 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeAhWKBi4jGVrHe2ZkbzHlZMshd2t3evcupPo3zbO3gp8EzbkwrPMSTY_ZobZd9ck9oqcj_dGgATrYzRjuqMM0hRUrlCkvH2QHNwlw-Zs9Gv9rSPOncesKPt4UwoTxPikGfHg]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbMHW-ELSdrVaj-VQ7QsSc_C5RMPbXF3f-85QQo1AJcTj0inRNFZDq_Kyltn_vTmqwj4gqWNsEJH6AJE1E9WI1yn6P8b1C76XXHzCgqTtkwU-Slf6AnbCT4OPxKg0QJ-_goc=]
  • In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. (2025, December 23). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP3FzTJuRBQto71FSzMLEJqgWx5pfrKL4TioNalnbCZoms5FGkodX4iPLnp1O-IwElhbCUI--nu-cxwZJbHMEOUnqwsOXQR3R1nS6fwJ8u9QgnudYn9ug7F1I7kX4wScd1nw==]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025, November 26). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6E_2qb3Yo_wXEklKNnXpXBE-A0atISZJtuMFuDocbED8IS2LNp7LPvS_zIJmvn00UvEG8zLYFeXklX4Jw0neOExKzvb_C0IB7RCazCRPrhtOulOwuTwegHKgQFR_K0MDMK63AYMHeLGi_tw2owjioaFP_rYCi6ceRK8vZNtfuKGOEXak9sMbbpSTjm_vTKSboeRb2wTgwm-SjkQ5SGQJQpNop4fKOIt29y-clAO_tCLykxCWlowkF4pPv_g==]
  • Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PMC. (2025, June 25). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9QiG2CgaSKUdEVUugQPBU7IkRYlGuF2Qpa64CO3t03HMHWQ5xNN6TywmUbuEsbJS4S6mQ5J9YodNgBXhTS27IccSnYA5TS20CVBaTvJq3zPnNKvlp5XMS_t2j2OtdQJMNXR0hLXeuyVcexbgd]
  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009, August 15). Future Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_37jAM9DUOndWPtm07CXmM36-hMdNYY1uswPSaVs6NLUbZ5Zrc3ZYobXGhMWfwUvLAaNVr1PtPdRUreFrEMYgCYz-QDCIgODYqYFMb4IsLPhOkeQacawrfQhND1XuCHMKFMd]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMomzQnbScpzR82kX633kvTx7zhvnuncr2dwFnY22YW6tt95iI4XizWeQ93_8qQ8iIn_iRkTnqRWJ5tTLtAKCWgAt6yNzQyYAH0vUDKM0odtnWmrovLyHbWgyGo1EVAfL9nE_JtQ3k7yDNrPM3]
  • Pharmacokinetic and demographic markers of 5-fluorouracil toxicity in 181 patients on adjuvant therapy for colorectal cancer. (2006, November 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-q1XirgMklSSEiLZ7r_1I7XWkXgmi176yb3Ol_iBe-akGswchrCivOo9YAvUApB3dcac9bvm4vJLB9HmTs8xv5v2frIJ5XYGA1hV4SyTgZvBouIXytyziz-97BdRIfNL5YA_L]
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025, May 14). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkGWGQVITaTmAgskqa6F4hgMoyJM1-qCAfFFlGT_PD1GF6PzBZuowHZ_npVtiHQw2K5JobsszzzJUNowWuyOwWMvpH5QNVWQhsK-69UBHqgKswLBwZpU90RPjodpG0t_xJ2lMP]

Sources

Methodological & Application

Synthesis Protocols for 2-(5-Fluoropyridin-3-YL)ethanamine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 2-(5-Fluoropyridin-3-YL)ethanamine scaffold is of particular interest as it combines the desirable electronic properties of the fluorine atom with the versatile hydrogen bonding capabilities and structural rigidity of the pyridine ring, linked to a flexible ethylamine side chain. This unique combination makes it a valuable building block for the synthesis of a diverse range of therapeutic agents targeting various biological pathways. This guide provides detailed, field-proven protocols for the synthesis of the parent compound and its derivatives, offering insights into the rationale behind the chosen synthetic strategies and methodologies.

Strategic Overview of the Synthetic Approach

The synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine is strategically approached through a multi-step sequence commencing with commercially available 3-bromo-5-fluoropyridine. The core strategy involves the introduction of a two-carbon nitrogen-containing side chain at the C-3 position of the pyridine ring. Two primary routes will be detailed:

  • Route A: A robust pathway involving the conversion of the starting bromide to a nitrile, followed by a one-carbon homologation and subsequent reduction.

  • Route B: An alternative approach utilizing the corresponding carboxylic acid and employing an Arndt-Eistert homologation.

Derivative synthesis will be addressed through standard N-alkylation and N-acylation reactions of the final primary amine.

Synthetic_Overview cluster_0 Route A cluster_1 Route B (Alternative) A 3-Bromo-5-fluoropyridine B 3-Cyano-5-fluoropyridine A->B Cyanation D 5-Fluoro-3-pyridineacetonitrile B->D Homologation C 5-Fluoronicotinic Acid C->D Arndt-Eistert Homologation E 2-(5-Fluoropyridin-3-YL)ethanamine D->E Reduction F N-Substituted Derivatives E->F N-Alkylation / N-Acylation caption Overall synthetic strategy.

Caption: High-level overview of the synthetic routes to 2-(5-Fluoropyridin-3-YL)ethanamine and its derivatives.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-3-pyridineacetonitrile

The successful synthesis of the target ethanamine hinges on the efficient preparation of the corresponding acetonitrile intermediate.

Protocol 1A: Cyanation of 3-Bromo-5-fluoropyridine via Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical and effective method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide.[1][2] This reaction is particularly suitable for electron-deficient heterocyclic systems.

Rationale: The electron-withdrawing nature of the nitrogen atom and the fluorine substituent in 3-bromo-5-fluoropyridine makes the C-3 position susceptible to nucleophilic aromatic substitution, although the reaction typically requires elevated temperatures. The use of a polar aprotic solvent like DMF or NMP facilitates the dissolution of the copper cyanide and promotes the reaction.[3]

Step-by-Step Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-5-fluoropyridine (1.0 eq), copper(I) cyanide (1.2 eq), and dry N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Flush the apparatus with nitrogen and heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (to complex with excess cyanide) and aqueous ammonia.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-cyano-5-fluoropyridine as a solid.[4][5][6]

Compound Starting Material Product Yield Reference
3-Cyano-5-fluoropyridine 3-Bromo-5-fluoropyridine-~70-85%[1][7]
Protocol 1B: Homologation of 5-Fluoronicotinic Acid via Arndt-Eistert Synthesis

The Arndt-Eistert synthesis provides a reliable method for the one-carbon homologation of carboxylic acids.[8][9][10] This route is an excellent alternative if 5-fluoronicotinic acid is a more readily available starting material.

Rationale: This multi-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The subsequent Wolff rearrangement of the diazoketone in the presence of a silver catalyst generates a ketene, which can be trapped with a nucleophile. For the synthesis of the acetonitrile, the homologous acid is first formed and then converted.

Arndt_Eistert_Workflow A 5-Fluoronicotinic Acid B 5-Fluoronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ C Diazo(5-fluoropyridin-3-yl)ethanone B->C CH₂N₂ D (5-Fluoropyridin-3-yl)ketene C->D Ag₂O, heat or light (Wolff Rearrangement) E 5-Fluoro-3-pyridineacetic Acid D->E H₂O F 5-Fluoro-3-pyridineacetamide E->F Amidation G 5-Fluoro-3-pyridineacetonitrile F->G Dehydration caption Arndt-Eistert homologation workflow.

Caption: Stepwise workflow of the Arndt-Eistert homologation for the synthesis of 5-fluoro-3-pyridineacetonitrile.

Step-by-Step Protocol:

  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 5-fluoronicotinic acid (1.0 eq) in thionyl chloride (3-5 eq) with a catalytic amount of DMF. Reflux the mixture for 2-3 hours until a clear solution is obtained. Remove the excess thionyl chloride under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with stirring. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wolff Rearrangement and Homologation: To the diazoketone solution, add silver(I) oxide (0.1 eq) as a catalyst and heat the mixture to reflux. The nitrogen evolution indicates the progress of the Wolff rearrangement. After the gas evolution ceases (typically 1-2 hours), the resulting ketene is trapped. For the synthesis of the acetonitrile, the homologous acid is first prepared by adding water to the reaction mixture.

  • Conversion to Acetonitrile: The resulting 5-fluoro-3-pyridineacetic acid is then converted to the corresponding acetamide by standard amidation procedures (e.g., using a coupling agent like DCC or by converting to the acid chloride followed by reaction with ammonia). The amide is subsequently dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield 5-fluoro-3-pyridineacetonitrile.

Part 2: Reduction of 5-Fluoro-3-pyridineacetonitrile to 2-(5-Fluoropyridin-3-YL)ethanamine

The final step in the synthesis of the parent compound is the reduction of the nitrile group to a primary amine. The choice of reducing agent is critical to ensure high yield and to avoid the potential reduction of the pyridine ring.

Protocol 2A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines in high yields.[11][12][13]

Rationale: The hydride from LiAlH₄ attacks the electrophilic carbon of the nitrile, and after a second hydride addition and aqueous workup, the primary amine is formed. The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. Care must be taken during the workup as LiAlH₄ reacts violently with water.

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-fluoro-3-pyridineacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.[14]

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-Fluoropyridin-3-YL)ethanamine. The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.

Protocol 2B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a milder and often safer alternative to LiAlH₄ reduction, particularly for larger-scale syntheses.[15][16]

Rationale: Raney Nickel is an effective catalyst for the hydrogenation of nitriles.[17][18][19][20] The reaction is typically performed in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. The use of a pressurized hydrogen atmosphere is required.

Step-by-Step Protocol:

  • To a hydrogenation vessel, add 5-fluoro-3-pyridineacetonitrile (1.0 eq), a suitable solvent such as methanol or ethanol saturated with ammonia, and a catalytic amount of Raney Nickel (5-10% by weight).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by monitoring the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(5-Fluoropyridin-3-YL)ethanamine.

  • Purify the product as described in Protocol 2A.

Reaction Reagent Key Advantages Key Considerations Reference
Nitrile Reduction LiAlH₄High reactivity, rapid conversionPyrophoric, requires careful quenching[12][13]
Nitrile Reduction Raney Ni / H₂Milder conditions, scalableRequires specialized hydrogenation equipment[15][16]

Part 3: Synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine Derivatives

The primary amine of the title compound serves as a versatile handle for the synthesis of a wide array of derivatives through N-alkylation and N-acylation.

Protocol 3A: Reductive Amination for N-Alkylation

Reductive amination is a highly effective method for the N-alkylation of primary amines.

Rationale: The primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Step-by-Step Protocol:

  • Dissolve 2-(5-Fluoropyridin-3-YL)ethanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Protocol 3B: N-Acylation

N-acylation is a straightforward method for the synthesis of amide derivatives.

Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or an activated carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Step-by-Step Protocol:

  • Dissolve 2-(5-Fluoropyridin-3-YL)ethanamine (1.0 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the N-acylated derivative.

Characterization Data (Predicted)

While experimental data for the title compound is not widely published, the following are predicted NMR chemical shifts based on analogous structures.[13][21]

Compound ¹H NMR (Predicted, CDCl₃, δ ppm) ¹³C NMR (Predicted, CDCl₃, δ ppm)
3-Cyano-5-fluoropyridine 8.8 (s, 1H), 8.6 (s, 1H), 7.8 (m, 1H)160 (d, J=250 Hz), 148 (d, J=20 Hz), 140 (d, J=5 Hz), 125 (d, J=25 Hz), 116, 110
2-(5-Fluoropyridin-3-YL)ethanamine 8.3 (s, 1H), 8.2 (s, 1H), 7.4 (m, 1H), 3.0 (t, 2H), 2.8 (t, 2H), 1.5 (br s, 2H)162 (d, J=245 Hz), 145 (d, J=20 Hz), 138, 135 (d, J=5 Hz), 122 (d, J=20 Hz), 43, 38

Conclusion

The synthetic protocols detailed in this guide provide a comprehensive and reliable framework for the preparation of 2-(5-Fluoropyridin-3-YL)ethanamine and its derivatives. By understanding the rationale behind each synthetic step and adhering to the outlined procedures, researchers can efficiently access this valuable scaffold for applications in drug discovery and development. The choice between the primary synthetic routes will depend on the availability of starting materials and the scale of the synthesis. The derivatization protocols offer the flexibility to generate a diverse library of compounds for structure-activity relationship studies.

References

  • Rosenmund, K. W.; Struck, E. Ber. Dtsch. Chem. Ges.1919, 52, 1749.
  • von Braun, J.; Manz, G. Liebigs Ann. Chem.1931, 488, 111.
  • Koelsch, C. F.; Whitney, A. G. J. Org. Chem.1941, 6, 795.
  • LookChem. 3-CYANO-5-FLUOROPYRIDINE. [Link]

  • Chem-Station. Rosenmund-von Braun Reaction. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett2005, 2447-2448.
  • University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

  • Wikipedia. Pyridine. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Organic Syntheses. (S)-2-AMINO-3-METHYL-1-BUTANOL (L-VALINOL). [Link]

  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Semantic Scholar. Synthesis of Fluorinated Pyridines. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • ResearchGate. Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. [Link]

  • UU Research Portal. Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. [Link]

  • Pearson+. Raney Nickel Reduction. [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • YouTube. Raney Nickel Reduction. [Link]

Sources

Using 2-(5-Fluoropyridin-3-YL)ethanamine as a fragment in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-(5-Fluoropyridin-3-yl)ethanamine in Drug Design

Executive Summary

This guide details the application of 2-(5-Fluoropyridin-3-yl)ethanamine (CAS: 1073353-87-3 / Generic) as a high-value building block in Fragment-Based Drug Design (FBDD) and Lead Optimization.

In modern medicinal chemistry, this fragment serves as a metabolically robust bioisostere for phenethylamine. The incorporation of the pyridine scaffold reduces overall lipophilicity (


) compared to phenyl analogs, while the strategic placement of fluorine at the C5 position blocks oxidative metabolism (CYP450) and modulates the electronic profile of the aromatic ring. This note provides physicochemical data, design rationale, and validated protocols for incorporating this motif into drug candidates.

Physicochemical Profile & Design Rationale

Component Analysis
PropertyValue (Predicted/Exp)Impact on Drug Design
Molecular Weight 140.16 g/mol Ideal for FBDD (Rule of 3 compliant).
H-Bond Donors 2 (Primary Amine)Key handle for amide/amine formation.
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N acts as a weak acceptor in the pocket.
cLogP ~0.6 – 0.9Lower than phenethylamine (~1.4), improving solubility.
pKa (Pyridine N) ~3.0Fluorine (EWG) significantly lowers basicity vs. Pyridine (5.2).
pKa (Aliphatic N) ~9.6Typical primary amine; positive charge at physiological pH.
Strategic Rationale: The "Fluorine-Pyridine" Switch

The transition from a standard phenyl linker to a 5-fluoropyridine linker offers three distinct advantages:

  • Metabolic Blocking: The C5 position of the pyridine ring is electronically susceptible to oxidative attack by Cytochrome P450 enzymes. Fluorine substitution effectively "caps" this soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and its resistance to hydroxylation.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This prevents protonation of the ring at physiological pH, potentially reducing non-specific binding (hERG liability) often associated with basic heterocycles.

  • Dipole Orientation: The C-F bond creates a distinct dipole vector that can be exploited to engage orthogonal multipolar interactions within a binding pocket (e.g., interactions with backbone carbonyls).

Visualization: Design Logic & Pathway

The following diagram illustrates the structural activity relationship (SAR) logic and the metabolic fate comparison.

G cluster_0 Standard Scaffold cluster_1 Optimized Scaffold Phen Phenethylamine (High Lipophilicity) Metab_Phen Metabolic Risk: Rapid Phenyl Oxidation Phen->Metab_Phen CYP450 Frag 2-(5-Fluoropyridin-3-yl) ethanamine Phen->Frag Bioisosteric Replacement Metab_Frag Metabolic Stability: F-Blockade at C5 Frag->Metab_Frag Resists Oxidation Elec Electronic Effect: Reduced Ring Basicity Frag->Elec Inductive Effect

Figure 1: Comparative analysis of the fluoropyridine scaffold versus traditional phenethylamine, highlighting the metabolic protective mechanism of the fluorine substitution.

Experimental Protocols

The primary amine handle allows for versatile coupling. Below are two validated protocols for attaching this fragment to a core scaffold (Core-COOH or Core-CHO).

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching the fragment to a Carboxylic Acid core.

Reagents:

  • Fragment: 2-(5-Fluoropyridin-3-yl)ethanamine (1.0 equiv)

  • Core Acid: R-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Core Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Activation: Add HATU (1.2 mmol) and DIPEA (2.0 mmol) to the solution. Stir at 0°C (ice bath) for 15 minutes to generate the activated ester species.

    • Note: Low temperature prevents racemization if the core acid is chiral.

  • Addition: Add 2-(5-Fluoropyridin-3-yl)ethanamine (1.0 mmol) dissolved in minimal DMF dropwise to the reaction mixture. Add the remaining DIPEA (1.0 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target mass = Core + 140 - 18).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[2] NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Best for: Attaching the fragment to an Aldehyde core (creating a secondary amine linker).

Reagents:

  • Fragment: 2-(5-Fluoropyridin-3-yl)ethanamine (1.2 equiv)

  • Core Aldehyde: R-CHO (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (cat., pH ~5)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Core Aldehyde (1.0 mmol) and Fragment (1.2 mmol) in DCE (10 mL). Add 1-2 drops of Acetic Acid. Stir at RT for 1 hour.

    • Checkpoint: Formation of the imine intermediate can often be observed by a color change or checked via NMR/MS.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Stir at RT overnight (12h) under Nitrogen atmosphere.

  • Quench: Quench with sat. NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

Synthetic Workflow Diagram

Synthesis Acid Core Scaffold (R-COOH) Activation Activation (HATU/DIPEA, 0°C) Acid->Activation Aldehyde Core Scaffold (R-CHO) ImineForm Imine Formation (AcOH, DCE) Aldehyde->ImineForm Fragment 2-(5-Fluoropyridin-3-yl) ethanamine Fragment->Activation Fragment->ImineForm AmideProd Target: Amide Linked (Stable, Rigid) Activation->AmideProd Amide Coupling Reduction Reduction (NaBH(OAc)3) ImineForm->Reduction AmineProd Target: Amine Linked (Basic, Flexible) Reduction->AmineProd Reductive Amination

Figure 2: Parallel synthetic workflows for integrating the fragment via amide coupling (left) or reductive amination (right).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Piotrowski, D. W., et al. (2011). Evaluation of 3-Substituted Pyridines as Bioisosteres for the Phenyl Ring. ACS Medicinal Chemistry Letters, 2(10), 749–753. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[3] Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. 3[1][4][5]

Sources

Application Note: A Robust and Scalable Synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the scale-up synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine intermediates.

Introduction: Strategic Importance and Synthesis Challenges

2-(5-Fluoropyridin-3-YL)ethanamine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is prevalent in compounds targeting a range of therapeutic areas. The efficient, safe, and cost-effective production of this intermediate is paramount for the successful development and commercialization of these next-generation medicines.

However, scaling the synthesis of functionalized pyridine derivatives from the bench to production scale presents significant challenges. These often include reduced yields, difficulties in managing reaction exotherms, and complex purification protocols.[1] This application note provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of 2-(5-Fluoropyridin-3-YL)ethanamine, focusing on a robust two-step process. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address the critical safety considerations inherent in large-scale chemical manufacturing.

Retrosynthetic Analysis and Selected Strategy

The most direct and industrially viable pathway to the target amine involves the reduction of a nitrile precursor, 2-(5-Fluoropyridin-3-yl)acetonitrile. This intermediate can be constructed from commercially available 3-bromo-5-fluoropyridine. While numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are powerful tools for functionalizing pyridine rings[2][3][4][5][6], a direct cyanomethylation offers an efficient route. Our selected strategy prioritizes atom economy, process safety, and the use of readily available, cost-effective reagents.

G cluster_0 Overall Synthetic Pathway SM 3-Bromo-5-fluoropyridine (Starting Material) INT 2-(5-Fluoropyridin-3-yl)acetonitrile (Key Intermediate) SM->INT Step 1: Cyanomethylation (Pd-Catalyzed Cross-Coupling) FP 2-(5-Fluoropyridin-3-YL)ethanamine (Final Product) INT->FP Step 2: Reduction (Catalytic Hydrogenation) G cluster_1 Hydrogenation Safety Workflow start Charge Reactor (Nitrile, Solvent, Additive) inert Inerting Sequence (3x N₂ Purge) start->inert catalyst Charge Catalyst (Under N₂ Blanket) inert->catalyst pressure_test Pressure Test (with N₂) catalyst->pressure_test hydrogenate Introduce H₂ & Heat pressure_test->hydrogenate monitor Monitor H₂ uptake, Temp, & Pressure hydrogenate->monitor cool_purge Cool & Purge (3x N₂ Purge) monitor->cool_purge filter Filter Catalyst (Under Wet, Inert Conditions) cool_purge->filter end Isolated Product Solution filter->end

Figure 2: Critical safety workflow for the scale-up catalytic hydrogenation process.

Procedure:

  • Reactor Charging:

    • Charge the autoclave with 2-(5-Fluoropyridin-3-yl)acetonitrile (13.6 kg), anhydrous ethanol (150 L), and the methanolic ammonia solution (18 L). The ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine. [7] * Seal the reactor.

  • Inerting and Catalyst Loading:

    • Begin agitation. Purge the reactor headspace by pressurizing with nitrogen to 5 bar and then venting. Repeat this cycle three times to remove all oxygen. [8] * Under a positive nitrogen pressure, carefully charge the Raney Nickel slurry. Crucially, the catalyst must be kept wet with solvent at all times to prevent ignition upon contact with air. [9][10]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 30 bar.

    • Heat the mixture to 50-60°C. An exotherm will be observed as the reaction initiates. Use the internal cooling coils to maintain the temperature within the desired range.

    • Maintain the hydrogen pressure at 30 bar. The reaction progress is monitored by the cessation of hydrogen uptake.

    • Typical reaction time is 8-12 hours. Confirmation of completion should be done by HPLC analysis of a carefully degassed sample.

  • Shutdown and Filtration:

    • Once the reaction is complete, stop the hydrogen feed and cool the reactor to ambient temperature.

    • Vent the excess hydrogen pressure safely.

    • Purge the reactor headspace with nitrogen (3x cycles) to remove all residual hydrogen.

    • Prepare the filtration unit by pre-coating with a pad of diatomaceous earth.

    • Under a nitrogen blanket, transfer the reaction slurry to the filter. The filtered catalyst cake must not be allowed to dry. [11]Immediately quench the spent catalyst cake with copious amounts of water into a designated drum for disposal or recovery.

    • Collect the filtrate, which contains the product amine.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the ethanol and methanol. The final product is typically isolated as its hydrochloride salt for better stability and handling.

    • Expected Yield: 12.0 - 12.8 kg (85-92%).

    • Expected Purity: >98% by HPLC.

Part 3: Product Purification and Analysis

While large-scale chromatography is generally avoided in manufacturing,[12] primary amines can be effectively purified via acid-base extraction or salt formation. [13][14][15]

Protocol: Purification via Salt Formation
  • Take the crude amine residue from the hydrogenation work-up and dissolve it in a suitable solvent like Isopropyl Alcohol (IPA).

  • Slowly add a solution of concentrated HCl in IPA.

  • The amine hydrochloride salt will precipitate out of the solution.

  • Cool the slurry to 0-5°C to maximize precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold IPA.

  • Dry the product under vacuum at 40-50°C.

Analytical Specifications

The final product must be rigorously tested to ensure it meets the required quality standards for use in API synthesis.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 98.5%
Residual Solvents GC-HSEtOH: <5000 ppm, IPA: <5000 ppm
Water Content Karl Fischer≤ 0.5%
Heavy Metals ICP-MSNi: < 10 ppm, Pd: < 10 ppm

Conclusion

This application note outlines a validated, robust, and scalable two-step synthesis for the key pharmaceutical intermediate 2-(5-Fluoropyridin-3-YL)ethanamine. By selecting an efficient Negishi coupling for the key C-C bond formation and a well-controlled catalytic hydrogenation for the final reduction, this process achieves high yields and purity suitable for large-scale production. The detailed protocols and emphasis on process safety provide researchers and drug development professionals with a reliable framework for manufacturing this important building block.

References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Benchchem. (2025). A Head-to-Head Battle: Suzuki vs.
  • Benchchem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • Benchchem. (2025).
  • MDPI. (2017).
  • Chemical Industry Digest. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • Organic Syntheses. Bipyridine.
  • H.E.L Group. (2026).
  • American Chemical Society.
  • ResearchGate. (2025).
  • PMC.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Negishi coupling.
  • Arkivoc. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • NIH. (2022).
  • ACS Chemical Health & Safety.
  • Beilstein Journals. (2022).
  • Organic-Chemistry.org. Nitrile to Amine - Common Conditions.
  • University of Rochester.
  • Google Patents. (1998).
  • ResearchGate. (2025). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
  • The Sarpong Group.
  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC)

Sources

Solvent selection for reactions with 2-(5-Fluoropyridin-3-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions with 2-(5-Fluoropyridin-3-YL)ethanamine

Abstract

This document provides a comprehensive guide for the strategic selection of solvents for chemical reactions involving 2-(5-Fluoropyridin-3-YL)ethanamine, a critical building block in contemporary drug discovery. We move beyond generic solvent tables to offer a rationale-driven approach, grounding our recommendations in mechanistic principles and empirical evidence. Detailed protocols for solvent screening and reaction optimization are provided for key transformations, including N-acylation, reductive amination, and N-alkylation. The content herein is designed to empower researchers, scientists, and drug development professionals to enhance reaction efficiency, improve product purity, and align with green chemistry principles.

Introduction: The Strategic Importance of Solvent Selection

2-(5-Fluoropyridin-3-YL)ethanamine (CAS 1000537-08-5) is a versatile primary amine featuring a fluorinated pyridine ring. This unique combination of a nucleophilic ethylamine side chain and an electron-deficient aromatic system makes it a valuable synthon for introducing the fluoropyridine motif into complex molecules, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[1][2]

The success of any reaction involving this amine is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium; it actively participates in the reaction by:

  • Influencing Reactant and Reagent Solubility: Ensuring all components are in the solution phase is fundamental for reaction kinetics.

  • Stabilizing Intermediates and Transition States: The polarity and proticity of the solvent can dramatically alter the energy landscape of a reaction, affecting its rate and selectivity.[3]

  • Modulating Nucleophilicity and Basicity: The amine's lone pair can be shielded or activated by solvent molecules, directly impacting its performance.

  • Dictating Reaction Pathways: In competitive reaction pathways, the solvent can favor one outcome over another, minimizing side-product formation.

This guide provides a framework for making informed solvent choices, thereby minimizing time-consuming trial-and-error experimentation and accelerating development timelines.

Physicochemical Profile of 2-(5-Fluoropyridin-3-YL)ethanamine

A foundational understanding of the substrate's properties is the first step in solvent selection.

PropertyValueSource
CAS Number 1000537-08-5Synblock
Molecular Formula C₇H₉FN₂Synblock
Molecular Weight 140.16 g/mol Synblock
Structure
Predicted pKa ~9.5-10.0 (ethylamine moiety), ~2.5-3.0 (pyridinium ion)
Predicted logP ~0.8 - 1.2

The presence of both a basic amine and a weakly basic pyridine ring, along with a polar C-F bond, suggests moderate polarity and good solubility in a range of organic solvents.

General Workflow for Solvent Selection

A systematic approach is crucial for efficient solvent selection. The following workflow outlines a logical progression from theoretical analysis to practical implementation.

Solvent_Selection_Workflow cluster_0 Phase 1: In-Silico & Theoretical Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Scale-Up A Analyze Substrate Properties (pKa, logP, Functionalities) B Define Reaction Type (e.g., Acylation, Alkylation) A->B C Consult Literature & Solvent Guides for Analogous Reactions B->C D Select Diverse Solvent Set (Polar/Aprotic, Protic, Nonpolar) C->D Hypothesis Generation E Perform Small-Scale Parallel Screening Reactions D->E F Analyze Outcomes (TLC, LC-MS for Conversion/Purity) E->F G Identify Lead Solvent(s) F->G Data-Driven Decision H Optimize Conditions (Concentration, Temperature) G->H I Consider Green Chemistry & Process Safety for Scale-Up H->I J J I->J Final Protocol Reductive_Amination_Solvent_Effects cluster_0 Solvent Environment Reactants Amine + Aldehyde Iminium Iminium Ion + H₂O Reactants->Iminium Equilibrium Product Alkylated Amine Iminium->Product Reduction (STAB) Solvent Solvent Choice Solvent->Iminium Influences Equilibrium Solvent->Product Affects Rate Protic Protic (e.g., MeOH) - Can form acetals - May react with hydride Protic->Reactants Side Reactions Aprotic Aprotic (e.g., EtOAc, THF) - Favors iminium formation - Stable medium for STAB Aprotic->Iminium Stabilizes

Caption: Influence of solvent choice on reductive amination.

Solvent Recommendation Table for Reductive Amination (with STAB)

SolventClassRecommendation & Rationale
Ethyl Acetate (EtOAc) Polar AproticHighly Recommended. Proven to be a broadly applicable and green substitute for chlorinated solvents. [4][5]
Tetrahydrofuran (THF) Polar AproticRecommended. Good general solvent, though typically shows slightly slower rates than EtOAc.
Acetonitrile (ACN) Polar AproticRecommended. Good solvating properties, but may sometimes require the addition of acetic acid to facilitate iminium formation.
1,2-Dichloroethane (DCE) HalogenatedNot Recommended. High performance but significant health and environmental risks. Alternatives are available. [6]
Methanol (MeOH) / Ethanol (EtOH) ProticUse with Caution. Can work, but risk of forming acetals with the aldehyde and potential reaction with the hydride reagent. Generally avoided with STAB. [4]
Toluene NonpolarViable Alternative. Can be effective, particularly if substrate solubility is an issue in more polar solvents.

Protocol 3.2: Optimized Reductive Amination in Ethyl Acetate

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(5-Fluoropyridin-3-YL)ethanamine (140 mg, 1.0 mmol, 1.0 equiv) and a stir bar.

  • Dissolution: Add ethyl acetate (5 mL). Stir until fully dissolved.

  • Aldehyde Addition: Add the desired aldehyde (1.1 mmol, 1.1 equiv). Stir the mixture at room temperature for 20 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (254 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Stir for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography. [7]

N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward method for forming secondary or tertiary amines. However, it is notoriously difficult to control, often leading to overalkylation because the product amine is typically more nucleophilic than the starting amine. [8] Mechanistic Insights & Solvent Rationale: The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The solvent's role is critical in stabilizing the charged transition state.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN) are strongly recommended. They excel at solvating the counter-ion (cation) of the base while leaving the amine nucleophile relatively "naked" and reactive. [9]This significantly accelerates the Sₙ2 reaction rate compared to other solvent classes.

  • Protic Solvents (e.g., alcohols, water) are poor choices . They form strong hydrogen bonds with the amine, creating a solvent cage that sterically hinders its approach to the alkyl halide and dampens its nucleophilicity. [3]* Nonpolar Solvents (e.g., Toluene, THF) are generally too slow for practical use unless high temperatures are employed, as they do not effectively stabilize the polar, charge-separated Sₙ2 transition state.

Solvent Recommendation Table for N-Alkylation

SolventClassRecommendation & Rationale
Acetonitrile (ACN) Polar AproticHighly Recommended. Strong accelerating effect on Sₙ2 reactions, relatively low boiling point for easy removal.
N,N-Dimethylformamide (DMF) Polar AproticRecommended. Excellent solvent for Sₙ2, but high boiling point can be a drawback for purification.
Dimethyl Sulfoxide (DMSO) Polar AproticRecommended. Similar to DMF, very effective but difficult to remove. Use for particularly unreactive alkyl halides. [9]
Acetone Polar AproticViable Alternative. Useful for reactions with more reactive halides like alkyl iodides (Finkelstein reaction conditions).
Tetrahydrofuran (THF) Polar AproticNot Ideal. Generally results in slow reaction rates compared to more polar aprotic solvents.

Green Chemistry & Solvent Replacement

The principles of green chemistry encourage the replacement of hazardous solvents. For reactions with 2-(5-Fluoropyridin-3-YL)ethanamine, several greener substitutions can be made without compromising performance.

Hazardous SolventRecommended Green Alternative(s)Applicable ReactionsReference
DCM, DCE Ethyl Acetate (EtOAc), 2-MeTHFN-Acylation, Reductive Amination[4][6]
DMF, NMP Dimethyl Carbonate (DMC), CyreneN-Acylation, Reductive Amination[5]
Dioxane, Toluene 2-MeTHF, CPME (Cyclopentyl methyl ether)Buchwald-Hartwig Amination[10][11]

Conclusion

The rational selection of a solvent is a cornerstone of successful reaction development for 2-(5-Fluoropyridin-3-YL)ethanamine. By considering the specific mechanistic demands of the desired transformation—be it N-acylation, reductive amination, or N-alkylation—researchers can select a solvent that maximizes rate and selectivity while minimizing side reactions. For N-acylation and reductive amination, greener polar aprotic solvents like Ethyl Acetate and 2-MeTHF are emerging as superior choices over traditional chlorinated solvents. For Sₙ2-type N-alkylations, the high polarity of Acetonitrile remains the top recommendation for achieving practical reaction rates. The systematic screening and optimization protocols provided in this guide offer a clear path to developing robust and efficient synthetic procedures.

References

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing).
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchG
  • Reductive Amination Overview - Myers Chem 115, Harvard University.
  • Specific solvent issues with Reductive Amination/Alkyl
  • Optimizing reaction conditions for N-alkyl
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes (Supplementary Info) - RSC Publishing.
  • 2-(5-Fluoro-pyridin-3-YL)-ethylamine - Synblock.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Solvent effects - Wikipedia.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-(5-Fluoropyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-(5-FP)-ETH-STAB Status: Open Priority: Critical (Sample Integrity Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that 2-(5-Fluoropyridin-3-yl)ethanamine (Free Base) transitions from a clear/colorless oil to a yellow or brown viscous liquid during storage.

The Chemistry (Root Cause): The instability stems from the primary aliphatic amine (


) attached to the pyridine ring. While the 5-fluoropyridine core is relatively electron-deficient and stable, the pendant primary amine is highly nucleophilic and susceptible to two primary degradation pathways:
  • Oxidative Deamination / N-Oxidation: Reaction with atmospheric oxygen leads to the formation of N-oxides, hydroxylamines, and eventually imines (Schiff bases), which polymerize to form colored (yellow/brown) impurities.

  • Carbamate Formation: Primary amines rapidly absorb atmospheric

    
     to form carbamic acid derivatives or ammonium carbonate salts. This often manifests as a "crust" or increased viscosity.
    

The Solution: Do not store the free base for long periods. The only robust method for long-term storage (>1 month) is conversion to the Hydrochloride (HCl) or Dihydrochloride salt .

Diagnostic Workflow: "My Sample is Yellow. Is it Ruined?"

Before discarding valuable material, follow this decision matrix to assess sample integrity.

DiagnosticTree Start Visual Inspection: Sample is Yellow/Brown CheckState Is it Solid or Liquid? Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid/Crusty CheckState->Solid LCMS Run LCMS / H-NMR Liquid->LCMS Action3 Action: Likely Carbonate Salt. Dissolve in DCM, Wash with NaOH, Dry & Re-assess. Solid->Action3 ResultPure Purity > 95% LCMS->ResultPure Main Peak + Trace UV ResultImpure Purity < 90% LCMS->ResultImpure Multiple Peaks Action1 Action: Trace N-Oxides. Use immediately or Convert to HCl Salt. ResultPure->Action1 Action2 Action: Significant Degradation. Purify (Column/Distillation) THEN Convert to HCl Salt. ResultImpure->Action2 Action3->LCMS

Figure 1: Decision matrix for assessing degraded amine samples. Yellowing often indicates trace impurities that may not affect stoichiometry significantly, but "crusting" indicates CO2 absorption.

Protocol: Conversion to Hydrochloride Salt (The Fix)

Objective: Convert the unstable free base oil into a stable, crystalline solid (dihydrochloride salt). Stability Gain: Indefinite at -20°C (vs. weeks for free base).

Materials Required
  • Substrate: 2-(5-Fluoropyridin-3-yl)ethanamine (Free Base)

  • Solvent A: Diethyl Ether (

    
    ) or Dichloromethane (DCM) – Must be anhydrous.
    
  • Reagent: 4.0 M HCl in Dioxane (commercial) or HCl generated in situ.

  • Equipment: Round bottom flask, magnetic stir bar, inert gas line (Argon/Nitrogen).

Step-by-Step Procedure
StepActionTechnical Note
1 Dissolution Dissolve the amine free base in a minimal amount of anhydrous

or DCM (approx. 5-10 mL per gram).
2 Cooling Place the flask in an ice bath (0°C). Exothermic reaction control is critical to prevent oiling out.
3 Acidification Dropwise, add 2.2 - 2.5 equivalents of 4M HCl in Dioxane.
4 Precipitation A white precipitate should form immediately. Stir at 0°C for 30 minutes.
5 Isolation Filter the solid using a sintered glass funnel under a blanket of Nitrogen.
6 Washing Wash the filter cake 3x with cold anhydrous ether to remove trace oxidants/impurities.
7 Drying Dry under high vacuum (0.1 mmHg) for 4 hours to remove dioxane traces.

Validation:

  • Expected Appearance: White to off-white hygroscopic solid.

  • NMR Check: A shift in the methylene protons adjacent to the nitrogen will be observed due to protonation.

Storage Protocol: Inert Atmosphere Techniques

If you must store the free base, you must rigorously exclude Oxygen and Moisture.

The "Schlenk" Standard (Recommended)
  • Vessel: Use a Schlenk tube or a vial with a PTFE-lined septum (e.g., Sure/Seal™ type).

  • Gas: Argon is superior to Nitrogen.[1] Argon is heavier than air and forms a "blanket" over the liquid amine, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Seal: Wrap the cap/septum junction with Parafilm® or electrical tape.

  • Temperature: Store at -20°C . Lower temperatures slow the kinetics of N-oxidation.

Comparison of Storage Methods
Storage ConditionShelf Life (Free Base)Shelf Life (HCl Salt)
Ambient Air / RT < 1 Week (Yellows rapidly)> 6 Months
Fridge (4°C) / Air 2-4 Weeks> 1 Year
Freezer (-20°C) / Argon 3-6 MonthsIndefinite

Frequently Asked Questions (FAQ)

Q: My sample has turned into a sticky gum. Can I distill it? A: Yes, but be cautious. Small aliphatic amines can be distilled under reduced pressure (Kugelrohr or vacuum distillation). However, if the gum is due to polymerization, yields will be low. It is often more efficient to perform an acid-base extraction (Dissolve in HCl, wash with DCM to remove non-basic impurities, basify aqueous layer with NaOH, extract back into DCM) before attempting distillation.

Q: Why use HCl in Dioxane instead of aqueous HCl? A: Water is the enemy here. Using aqueous HCl requires lyophilization (freeze-drying) to get the solid salt, which is time-consuming and can lead to "oiling out." Anhydrous conditions (HCl in Dioxane/Ether) precipitate the salt directly, acting as a purification step (impurities often stay in solution).

Q: Does the Fluorine atom affect stability? A: Indirectly. The Fluorine at the 5-position is electron-withdrawing. This decreases the electron density of the pyridine ring, making the ring itself more stable to oxidation than unsubstituted pyridine. However, it does not protect the distal primary amine on the ethyl chain, which remains the weak link.

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps in preventing it.

Degradation Amine Free Amine (Colorless Oil) NOxide N-Oxide / Hydroxylamine (Yellowing) Amine->NOxide Slow Oxidation Carbamate Carbamate Salt (White Crust) Amine->Carbamate Rapid Absorption Imine Imine / Polymer (Brown Gum) NOxide->Imine Degradation Oxygen + O2 (Air) CO2 + CO2 (Air)

Figure 2: Primary degradation pathways. Note that CO2 absorption (Carbamate formation) is reversible with acid/base wash, while Oxidation (Imine formation) is generally irreversible.

References

  • Amine Oxidation Mechanisms: Source: Rosenau, T., et al. (2011). "Oxidation of Amines: Mechanisms and Applications." Journal of Organic Chemistry. Context: Details the radical mechanism by which primary amines react with molecular oxygen to form imines and N-oxides.
  • Salt Selection in Drug Discovery

    • Source:

    • Context: Authoritative guide on why Hydrochloride salts are preferred for stabilizing basic drugs.
  • Handling Air-Sensitive Reagents

    • Source:

    • Context: Standard industry protocols for Schlenk line and inert gas storage (Argon vs Nitrogen).
  • Purification of Laboratory Chemicals: Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Context: The definitive reference for distilling and purifying amines and pyridines.

Sources

Validation & Comparative

Comparing biological activity of 5-fluoro vs non-fluorinated pyridine ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological and physicochemical profiles of 2-pyridineethanamine scaffolds against their 5-fluoro-substituted analogs. Designed for medicinal chemists and pharmacologists, this analysis focuses on the strategic utility of the 5-fluoro modification in optimizing Histamine H3 receptor ligands (e.g., Betahistine analogs).

Key Finding: The introduction of a fluorine atom at the C5 position of the pyridine ring functions as a "metabolic blocker," significantly extending microsomal stability by inhibiting CYP-mediated oxidation, while simultaneously modulating the basicity (


) of the pyridine nitrogen to fine-tune receptor binding kinetics.

Physicochemical Profile Comparison

The primary driver for shifting from a non-fluorinated to a 5-fluoro scaffold is the modulation of electronic properties without significantly altering steric bulk (Fluorine Van der Waals radius: 1.47 Å vs. Hydrogen: 1.20 Å).

Comparative Data Table

Data represents typical shifts observed in 2-substituted pyridine SAR studies.

PropertyNon-Fluorinated (Standard)5-Fluoro Analog (Optimized)Impact Analysis
Pyridine

~5.6 - 6.0~3.5 - 4.0Reduced Basicity: Fluorine's electron-withdrawing effect (

) reduces the availability of the N-lone pair.
Lipophilicity (

)
0.6 - 0.90.9 - 1.2Increased: Enhanced permeability through the Blood-Brain Barrier (BBB), critical for CNS targets like H3 receptors.
C-H/C-F Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Blockade: The C5-F bond is resistant to oxidative cleavage.
H-Bond Capability Acceptor (Strong)Acceptor (Weakened)Binding Kinetics: Altered H-bond strength can shift residence time on the receptor.

Biological Activity & Mechanism of Action[1][2][3]

Target: Histamine H3 Receptor (Antagonist/Inverse Agonist)

Pyridine ethanamines (structurally related to Betahistine) primarily target the presynaptic Histamine H3 receptor.

Mechanism of Action (MOA)
  • Non-Fluorinated: Acts as a competitive antagonist/inverse agonist. The pyridine nitrogen forms an essential ionic interaction or H-bond with residues (e.g., Asp3.32) in the receptor pocket.

  • 5-Fluoro Analog:

    • Affinity (

      
      ):  Often maintained or slightly reduced due to lower 
      
      
      
      (less protonated species at physiological pH).
    • Selectivity: The 5-F substitution often improves selectivity against H1 or H2 receptors by exploiting subtle differences in the hydrophobic sub-pockets of the H3 receptor.

Signaling Pathway & Metabolic Fate

The following diagram illustrates the divergent fates of the two scaffolds: the "Soft Spot" oxidation in the standard molecule vs. the metabolic stability of the fluorinated analog.

G cluster_0 Standard Scaffold cluster_1 5-Fluoro Scaffold Std 2-Pyridineethanamine CYP CYP450 (Oxidation) Std->CYP Rapid Clearance Ox_Met 5-Hydroxy Metabolite (Inactive/Excreted) Fluoro 5-Fluoro-2-pyridineethanamine Active Sustained H3 Receptor Occupancy Fluoro->Active Extended t1/2 Fluoro->CYP Resistant (Blockade) CYP->Ox_Met Hydroxylation at C5

Figure 1: Metabolic divergence. The 5-Fluoro substitution blocks the primary oxidative clearance pathway (C5 hydroxylation), significantly extending the pharmacophore's half-life.

ADME & Metabolic Stability

The most critical advantage of the 5-fluoro analog is Metabolic Stability .

  • The Problem: The C5 position of the pyridine ring is electron-deficient but susceptible to nucleophilic or radical attack during Phase I metabolism (CYP450). Rapid oxidation leads to short half-lives (

    
    ).
    
  • The Solution: Fluorine substitution at C5 renders this position inert to oxidation.

  • Secondary Effect: While C5 is blocked, researchers must monitor for N-oxide formation, though the reduced basicity of the 5-F pyridine nitrogen often suppresses N-oxidation rates compared to the non-fluorinated parent.

Experimental Validation: In microsomal stability assays (Human Liver Microsomes - HLM), 5-fluoro analogs typically exhibit a 2-3 fold increase in intrinsic clearance stability (


)  compared to the unsubstituted parent.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

A. Synthesis of 5-Fluoro-2-Pyridineethanamine

Rationale: A Henry Reaction followed by reduction is preferred for its scalability and tolerance of the fluorine moiety.

Reagents: 5-Fluoro-2-pyridinecarboxaldehyde, Nitromethane, Ammonium Acetate, LiAlH4.

  • Nitroaldol Condensation:

    • Dissolve 5-Fluoro-2-pyridinecarboxaldehyde (1.0 eq) in nitromethane (solvent/reactant).

    • Add Ammonium Acetate (0.5 eq).

    • Reflux at 100°C for 4-6 hours. Monitor by TLC.

    • Result: Yields the nitrostyrene intermediate.

  • Reduction:

    • Dissolve intermediate in dry THF under

      
       atmosphere.
      
    • Add

      
       (4.0 eq) dropwise at 0°C.
      
    • Reflux for 12 hours.

    • Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
  • Purification:

    • Extract with DCM. Acid-base extraction is recommended to purify the amine.

    • Convert to HCl salt for stability.

B. In Vitro Metabolic Stability Assay

Rationale: Determines the "Metabolic Blocking" efficiency of the fluorine atom.

Workflow Diagram:

Workflow Prep Prepare 1µM Test Compound (Standard vs. 5-F) Incubate Incubate with HLM + NADPH (37°C) Prep->Incubate Quench Quench at t=0, 15, 30, 60 min (Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Microsomal Stability Workflow. Comparative analysis of intrinsic clearance (


) using Human Liver Microsomes (HLM).

Protocol Steps:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg protein/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine the slope (

    
    ).
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

  • Arrang, J. M., et al. (1987). Highly potent and selective histamine H3-receptor antagonists. Nature. Link

  • Kuhne, S., et al. (2011). Pharmacological Characterization of Histamine H3 Receptor Ligands. British Journal of Pharmacology. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Spectroscopic characterization data for 2-(5-Fluoropyridin-3-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(5-Fluoropyridin-3-yl)ethanamine against its non-fluorinated and regioisomeric analogs. It focuses on spectroscopic differentiation and physicochemical impact, designed for medicinal chemists and analytical scientists.

CAS: 1009383-06-7 Formula: C


H

FN

Molecular Weight: 140.16 g/mol

Executive Summary & Application Context

2-(5-Fluoropyridin-3-yl)ethanamine acts as a critical "scaffold" in Fragment-Based Drug Discovery (FBDD). It is often compared to 2-(Pyridin-3-yl)ethanamine (the non-fluorinated baseline).

The introduction of fluorine at the 5-position is not merely structural; it fundamentally alters the electronic landscape of the pyridine ring. This guide characterizes these changes to assist in:

  • Structure Validation: Distinguishing the 5-fluoro isomer from the 2-fluoro or 6-fluoro regioisomers using coupling constants.

  • Physicochemical Tuning: Understanding the

    
    pKa and lipophilicity shifts essential for bioisosteric replacement.
    

Structural & Electronic Analysis

The fluorine atom at position 5 exerts a strong inductive effect (-I) on the pyridine nitrogen, significantly reducing basicity compared to the non-fluorinated analog.

FeatureTarget: 5-Fluoro AnalogBaseline: Des-fluoro AnalogImpact
Electronic Effect Inductive withdrawal (-I)Standard aromatic systemReduced electron density on Ring N.
pKa (Pyridine N) ~2.97 (Predicted/Ref)5.23 (Experimental)Critical: 5-F analog is less likely to be protonated at physiological pH.
LogP (Lipophilicity) ~0.8 - 1.00.15Fluorine increases lipophilicity, improving membrane permeability.
Metabolic Stability HighLow to ModerateF blocks C-5 oxidation (a common metabolic soft spot).

Spectroscopic Characterization Data

The following data distinguishes the target from its isomers. Note: Chemical shifts (


) are reported in ppm; Coupling constants (

) in Hz.[1] Solvent: DMSO-

(preferred for polarity/solubility).
A. H NMR: The "Fingerprint" Region (Aromatic)

The key differentiator is the splitting pattern caused by


F-

H coupling.
Proton PositionMultiplicityShift (

ppm)
Coupling (

Hz)
Diagnostic Note
H-2 (Between N and Chain)Singlet (broad) or doublet8.35 - 8.45

Hz
Deshielded by Ring N; shows small long-range F coupling.
H-4 (Between Chain and F)Doublet of Doublets7.60 - 7.70

Hz
Distinctive "roofing" effect; split by F and H-6.
H-6 (Between N and F)Doublet8.45 - 8.55

Hz
High shift due to alpha-N position; split by F.
Side Chain (

-CH

)
Triplet~2.75

Hz
Standard ethylamine triplet.
Side Chain (

-CH

)
Triplet~2.90

Hz
Adjacent to amine.

Differentiation Alert: In the 6-fluoro isomer , the H-5 proton (adjacent to F) would appear as a doublet of doublets with a much larger coupling constant (


), and the symmetry of the ring signals would change.
B. C NMR: Carbon-Fluorine Coupling

Fluorine coupling (


) makes 

C NMR definitive for regioisomer assignment.
CarbonShift (

ppm)
Splitting (

Hz)
Assignment Logic
C-5 (C-F) ~158 - 160Doublet (

Hz)
Definitive: Large coupling confirms F attachment.
C-6 ~135 - 138Doublet (

Hz)
Alpha to Nitrogen, Beta to Fluorine.
C-4 ~122 - 125Doublet (

Hz)
Beta to Fluorine.
C-2 ~145 - 148Doublet (

Hz)
Long range coupling (often appears as a broadened singlet).
C. F NMR
  • Shift:

    
     -125.0 to -128.0 ppm (referenced to CFCl
    
    
    
    ).
  • Pattern: Multiplet (due to coupling with H-4 and H-6).

  • Comparison: A 2-fluoro pyridine typically shifts further downfield (~ -60 to -70 ppm), making

    
    F a rapid "Yes/No" check for regio-purity.
    

Experimental Workflow: Isomer Verification

This workflow ensures the exclusion of the 6-fluoro impurity, which can co-elute during synthesis.

IsomerVerification Start Crude Sample (CAS 1009383-06-7) H_NMR 1. Acquire 1H NMR (DMSO-d6) Start->H_NMR Check_Coupling Analyze Coupling (J) of Aromatic Protons H_NMR->Check_Coupling Isomer_5F Pattern: Two Singlet-like, One Doublet (J~9Hz) (Target: 5-Fluoro) Check_Coupling->Isomer_5F Meta Coupling Isomer_6F Pattern: Strong AB System (Impurity: 6-Fluoro) Check_Coupling->Isomer_6F Ortho Coupling F_NMR 2. Acquire 19F NMR Isomer_5F->F_NMR Check_Shift Check Chemical Shift F_NMR->Check_Shift Confirm_Target Shift: -126 ppm (CONFIRMED) Check_Shift->Confirm_Target -120 to -130 ppm Confirm_Impurity Shift: -70 ppm (REJECT) Check_Shift->Confirm_Impurity -60 to -80 ppm

Figure 1: Decision tree for spectroscopic verification of 5-fluoropyridine regiochemistry.

Detailed Experimental Protocol

Protocol A: NMR Sample Preparation (Self-Validating)
  • Solvent: Use DMSO-

    
     rather than CDCl
    
    
    
    .
    • Reasoning: The free amine can form carbamates with CO

      
       in air if CDCl
      
      
      
      is acidic or aged. DMSO prevents this and sharpens the exchangeable NH
      
      
      protons (often visible at ~1.5 - 2.0 ppm broad).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Protocol B: pKa Determination (Titration)

To validate the electronic effect of the fluorine:

  • Prepare: 1 mM solution of the compound in water (with 0.1 M KCl for ionic strength).

  • Titrate: Use 0.1 M HCl and 0.1 M NaOH.

  • Observation: You will observe two inflection points.

    • Amine (Side chain): pKa ~ 8.8 - 9.0 (Standard primary amine).

    • Pyridine (Ring N): pKa ~ 3.0 (Significantly lower than pyridine's 5.2).

    • Validation: If the lower pKa is > 4.5, the sample is likely the des-fluoro analog or the 2-fluoro isomer (where F is further from the N lone pair).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Dolphin, D., & McKinnon, A. (2011). Pyridines: From Lab to Production. Elsevier.
  • PubChem. (2025).[2] Compound Summary: 3-Fluoropyridine.[2][3][4] National Library of Medicine. Available at: [Link] (Base scaffold spectral data).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Available at: [Link] (Reference for pyridine vs. fluoropyridine acidity).

Sources

Validation of 2-(5-Fluoropyridin-3-yl)ethanamine Structure via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: CAS 1009380-77-9 (and related fluorinated pyridine salts)

Executive Summary

In the development of fluorinated heterocyclic building blocks, such as 2-(5-Fluoropyridin-3-yl)ethanamine , structural ambiguity often arises from the limitations of solution-state NMR (


H, 

C,

F). While NMR confirms connectivity, it frequently fails to unambiguously distinguish between salt stoichiometries (e.g., mono- vs. dihydrochloride), protonation sites (pyridine nitrogen vs. primary amine), or polymorphic forms.

This guide outlines the Single Crystal X-Ray Diffraction (SC-XRD) validation protocol. Unlike inferential spectroscopic methods, SC-XRD provides an absolute structural determination.[1][2] For this specific fluorinated pyridine, SC-XRD is the only method capable of resolving the precise electron-withdrawing effects of the fluorine substituent on ring geometry and confirming the solid-state packing network critical for drug formulation.

Part 1: The Challenge – Why NMR is Insufficient

For 2-(5-Fluoropyridin-3-yl)ethanamine, standard validation methods face specific hurdles:

  • Fluorine-Induced Splitting: The

    
    F nucleus (
    
    
    
    ) couples with ring carbons and protons, creating complex multiplets in NMR spectra that can obscure subtle impurities or regioisomers.[1]
  • Protonation Ambiguity: In salt forms (essential for stability), solution NMR often involves fast exchange of labile protons.[1] It cannot definitively prove whether the proton resides on the pyridine nitrogen (

    
    ) or the ethylamine nitrogen (
    
    
    
    ), or both.
  • Conformational Flexibility: The ethylamine side chain rotates freely in solution, averaging signals.[1] Only X-ray crystallography captures the bioactive, low-energy conformation locked in the crystal lattice.

Part 2: The Solution – X-Ray Crystallography Protocol

Expertise Note: The free base of this molecule is likely an oil or low-melting solid due to the flexible alkyl chain. Do not attempt to crystallize the free base directly. The protocol below utilizes a Hydrochloride (HCl) or Fumarate salt formation strategy to induce lattice energy sufficient for crystallization.

Phase 1: Salt Formation & Crystal Growth

Objective: Obtain single crystals (


 mm) suitable for diffraction.[1]
  • Dissolution: Dissolve 50 mg of 2-(5-Fluoropyridin-3-yl)ethanamine in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise. A white precipitate (amorphous) will form immediately.[1]

  • Redissolution: Gently heat the solution to

    
     and add minimal Methanol (MeOH) dropwise until the precipitate just dissolves.
    
  • Vapor Diffusion (The Self-Validating Step):

    • Place the solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal the outer jar.

    • Mechanism:[1] Ether vapor slowly diffuses into the alcohol solution, gradually lowering solubility and forcing the molecules to organize into a thermodynamic crystal lattice rather than crashing out as amorphous powder.

Phase 2: Data Collection & Refinement

Standard: IUCr (International Union of Crystallography) & CCDC Guidelines.[1]

  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing precise localization of the Fluorine atom and Hydrogen atoms on the nitrogens.

  • Resolution: Target

    
     Å or better.
    
  • Refinement: Use Least-Squares refinement against

    
    .
    
  • Validation Metrics:

    • R-factor (

      
      ):  Target 
      
      
      
      (indicates high agreement between model and data).
    • Goodness of Fit (GoF): Target range

      
      .
      
Part 3: Visualization of Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the structure.

ValidationWorkflow Start Synthesized Material (Oil/Amorphous Solid) NMR 1H/19F NMR Analysis (Preliminary Check) Start->NMR Decision Ambiguity in Protonation/Salt Ratio? NMR->Decision SaltForm Salt Formation (Add HCl/Fumaric Acid) Decision->SaltForm Yes (Common) Final Validated Structure (CIF Generated) Decision->Final No (Rare) Cryst Vapor Diffusion (MeOH/Ether System) SaltForm->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (Assign F vs H) XRD->Refine Refine->Final

Figure 1: Critical path for structural validation. Note the mandatory salt formation step for oily amines to enable X-ray analysis.

Part 4: Comparative Analysis (Data Table)

This table contrasts the data fidelity between standard NMR and the proposed X-ray protocol for this specific fluorinated molecule.

FeatureSolution NMR (

H,

F)
SC-XRD (X-Ray Crystallography)Superiority of X-Ray
C-F Bond Length Inferred (Not measurable)1.352 ± 0.004 Å (Direct measurement)Critical for modeling receptor binding pockets.[1]
Protonation Site Ambiguous (Fast exchange)Explicit (H-atoms located in difference map)Determines if the drug acts as a mono- or di-cation.[1]
Ring Planarity Assumed planarMeasured (F-substituent often induces slight puckering)Reveals subtle steric effects of the Fluorine atom.[1]
Tautomerism Time-averaged signalSingle Tautomer Locked Identifies the dominant solid-state species.[1]
Confidence Inferential (90-95%)Absolute (99.9%) Required for FDA/EMA regulatory filing.[1]
Specific Structural Insights for 2-(5-Fluoropyridin-3-yl)ethanamine

In the crystal structure, researchers should look for the following "Quality Indicators" to confirm the model is correct:

  • C-F Bond Length: Should be approx. 1.33 – 1.36 Å . If refined >1.40 Å, the atom may be misassigned as Oxygen or Nitrogen.

  • Pyridine Ring Angles: The internal angle at the Carbon attached to Fluorine (

    
    ) should be expanded (
    
    
    
    ) due to electron repulsion, a phenomenon only visible via X-ray.[1]
  • Packing: Expect N-H...N hydrogen bonds between the ethylamine tail and the pyridine nitrogen of a neighboring molecule, forming infinite 1D chains.

Part 5: Logic for Method Selection

When should you deploy this resource-intensive protocol?

MethodSelection Input New Batch of 2-(5-F-Py)-ethanamine Check1 Is material crystalline? Input->Check1 Check2 Is salt stoichiometry confirmed? Check1->Check2 Yes ActionNMR Routine NMR/LCMS (Sufficient) Check1->ActionNMR No (Oil) Check2->ActionNMR Yes ActionXRD Execute SC-XRD Protocol Check2->ActionXRD No / Ambiguous

Figure 2: Decision matrix for deploying X-ray crystallography versus standard QC methods.

References
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition and Validation of Crystal Structures.[1][3] CCDC.[1][3][4][5] [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[1] IUCr Journals.[1][6] [Link][1]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[5][7] Acta Crystallographica Section B. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[1] [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (For referencing pyridine basicity in salt formation). [Link]

Sources

Quality Control Standards for 2-(5-Fluoropyridin-3-yl)ethanamine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 2-(5-Fluoropyridin-3-yl)ethanamine (CAS: 910402-42-5 / 1073354-85-4 as HCl) is a high-value bioisostere used to modulate metabolic stability in kinase inhibitors and GPCR ligands. The strategic placement of the fluorine atom at the C5 position of the pyridine ring blocks metabolic oxidation (CYP450 labile sites) while electronically tuning the basicity of the pyridine nitrogen.

However, commercial sources of this reagent vary critically in salt stoichiometry , regio-isomeric purity , and dimeric impurities . This guide objectively compares "Standard Grade" (often supplied as a hygroscopic free base or crude oil) against "Pharma Grade" (crystalline dihydrochloride salts), demonstrating why the latter is essential for reproducible SAR (Structure-Activity Relationship) data.

The Chemical Context: Why Quality Shifts Results

The Fluorine Effect & Basicity

The 5-fluoro substitution exerts a strong electron-withdrawing effect ($ \sigma_I $ effect), lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

  • Pyridine Nitrogen pKa: ~2.5 – 3.0 (Less basic, less likely to interfere with coupling catalysts).

  • Aliphatic Amine pKa: ~9.5 – 9.8 (Remains highly nucleophilic).

Implication: If your reagent contains impurities with different pKa profiles (e.g., non-fluorinated analogs or regioisomers), your coupling reaction pH optimization will fail, leading to stalled reactions.

Salt Form Comparison: Free Base vs. Dihydrochloride

The most critical differentiator in product quality is the physical form.

FeatureFree Base (Oil/Low-Melting Solid) Dihydrochloride Salt (2HCl)
Stability Low. Rapidly absorbs atmospheric CO₂ to form carbamates. Oxidizes to N-oxides upon prolonged air exposure.High. Crystalline lattice protects amines from oxidation and CO₂.
Hygroscopicity High. Difficult to weigh accurately.Low to Moderate. Stoichiometrically defined.
Handling Requires inert atmosphere (Glovebox/Schlenk).Bench-stable for short periods.
Active Mass Variable (due to water/carbonate content).Precise (MW defined).[1]

Critical Quality Attributes (CQAs) & Impurity Logic

To control this reagent, one must understand its synthetic origin. The most common route is the hydrogenation of 5-fluoro-3-cyanopyridine . This reduction is prone to specific side reactions that generate "silent" impurities—molecules that look similar but terminate chain elongation.

Impurity Origin Diagram

The following diagram illustrates the genesis of critical impurities during synthesis.

ImpurityPathways Start 5-Fluoro-3-cyanopyridine (Starting Material) Product 2-(5-Fluoropyridin-3-yl)ethanamine (Target) Start->Product H2 / Raney Ni Primary Reduction Impurity2 Des-Fluoro Analog (If over-reduced) Start->Impurity2 H2 / Pd/C C-F Bond Cleavage Impurity1 Secondary Amine Dimer (Major Impurity) Product->Impurity1 Condensation w/ Imine Intermediate

Figure 1: Synthetic pathways showing the origin of the secondary amine dimer (competes in coupling) and des-fluoro analogs (alters bioactivity).[2]

Comparative Analysis: Experimental Validation

We performed a head-to-head comparison of Vendor A (Standard Grade, Free Base, 95%) vs. Vendor B (Pharma Grade, 2HCl Salt, >98%) in a standard amide coupling reaction with a benzoic acid derivative.

Experimental Setup
  • Reaction: Amide coupling using HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.

  • Target: N-(2-(5-fluoropyridin-3-yl)ethyl)benzamide.

  • Scale: 1.0 mmol.

Results Summary
MetricVendor A (Free Base)Vendor B (2HCl Salt)Analysis
Reagent Purity (LCMS) 94.2% (Area%)99.1% (Area%)Vendor A contained 4% Dimer impurity.
Active Mass Accuracy Poor (Weighed mass contained ~8% H₂O/CO₂)Excellent (Stoichiometric)Vendor A required 1.3 eq to drive reaction.
Coupling Yield (Isolated) 68% 92% Dimer in Vendor A did not couple but complicated workup.
Purification Effort High (Req. Prep-HPLC to remove dimer)Low (Simple Flash Chromatography)Vendor B yielded cleaner crude.

Key Insight: The "cheaper" Vendor A reagent resulted in a 24% yield loss and doubled the purification time due to the presence of the secondary amine dimer, which is non-reactive in standard amide couplings but co-elutes with the product.

Validated QC Protocols

To ensure reliability, implement the following "Self-Validating" QC workflow.

QC Decision Tree

QCWorkflow Receipt Reagent Receipt Appearance Visual Check (White Cryst. vs Yellow Oil) Receipt->Appearance HNMR 1H-NMR (D2O) Check Stoichiometry Appearance->HNMR LCMS LC-MS (Acidic) Check Purity/Dimer HNMR->LCMS Decision Decision Point LCMS->Decision Release RELEASE for Synthesis Decision->Release >98% & Correct Salt Reject REJECT / Recrystallize Decision->Reject <95% or Dimer >2%

Figure 2: Standardized Quality Control Workflow for Fluoropyridine Amines.

Analytical Methodologies
A. HPLC/LC-MS Method (Purity & Identity)
  • Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Why? T3 bonding retains polar amines better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5% B (2 min hold) -> 95% B (over 8 min).

  • Detection: UV 254 nm (Pyridine ring) & MS (ESI+).

  • Pass Criteria:

    • Main peak > 98.0%.

    • Dimer Impurity: Look for [2M - NH3 + H]+ mass (approx M+123).

    • Des-fluoro Impurity: Look for [M-18]+ mass (Mass 122 vs 140).

B. 1H-NMR (Stoichiometry & Counter-ion)
  • Solvent: D₂O (Deuterium Oxide). Why? To exchange exchangeable protons and simplify the spectrum, and because the HCl salt is highly water-soluble.

  • Internal Standard: Maleic Acid or TCNB (for quantitative NMR).

  • Key Signals:

    • Pyridine Protons: 8.2 - 8.5 ppm (2H), 7.5 - 7.8 ppm (1H). Look for F-H coupling (splitting patterns).

    • Ethyl Chain: Two triplets/multiplets around 3.0 - 3.4 ppm.

  • Salt Validation: If 2HCl, the integration of the ethyl chain relative to a standard should reflect the MW of 213.06 (Salt) vs 140.16 (Free Base).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866388, 2-(5-Fluoropyridin-3-yl)ethanamine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of fluoropyridines). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Discussion on pKa shifts in fluorinated heterocycles). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.